(2,5-Difluoro-3-formylphenyl)boronic acid
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Overview
Description
(2,5-Difluoro-3-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H5BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a formyl group at the 3 position.
Mechanism of Action
Target of Action
The primary target of (2,5-Difluoro-3-formylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound’s success in the suzuki–miyaura cross-coupling reaction is due to its stability, readiness of preparation, and environmentally benign nature . These properties likely contribute to its bioavailability.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as medicinal chemistry and material engineering .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and tolerant of various functional groups . Additionally, the compound is generally environmentally benign , which means it has minimal impact on the environment. It should be stored under inert gas at 2-8°c to maintain its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (2,5-Difluoro-3-formylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoro-3-formylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely-used reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., K2CO3), and a solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Produces (2,5-Difluoro-3-carboxyphenyl)boronic acid.
Reduction: Produces (2,5-Difluoro-3-hydroxymethylphenyl)boronic acid.
Scientific Research Applications
(2,5-Difluoro-3-formylphenyl)boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can inhibit specific enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the fluorine substituents, making it less reactive in certain contexts.
4-Formylphenylboronic acid: Another isomer with the formyl group at the 4 position, which affects its reactivity and applications.
2-Formylphenylboronic acid: The formyl group is at the 2 position, leading to different steric and electronic properties.
Uniqueness
The fluorine atoms increase the compound’s stability and can influence its interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(2,5-difluoro-3-formylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFWTFPLYNTOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C=O)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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